molecular formula C13H20O7S B12321862 Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside

Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside

Cat. No.: B12321862
M. Wt: 320.36 g/mol
InChI Key: JOLBZRHXWOHZNS-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is a chemical compound with the molecular formula C13H20O7S. It is a derivative of L-fucose, a hexose deoxy sugar. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves the acetylation of L-fucose followed by thiolation. The process begins with the protection of hydroxyl groups through acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Key Applications

  • Glycobiology Research
    • This compound is instrumental in studying glycan structures and their biological roles. It aids researchers in understanding cell signaling and interactions, crucial for elucidating mechanisms of diseases and cellular processes .
  • Synthesis of Glycosides
    • Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is employed in synthesizing various glycosides. These glycosides are essential for developing pharmaceuticals and bioactive compounds, including those used in treating metabolic disorders and infections .
  • Vaccine Development
    • The compound can be utilized in formulating glycoconjugate vaccines. By mimicking natural glycan structures, it enhances immune responses against pathogens, making it valuable in vaccine research and development .
  • Drug Delivery Systems
    • Its properties allow for creating targeted drug delivery systems that improve treatment efficacy by directing drugs to specific cells or tissues. This application is particularly relevant in cancer therapy and chronic disease management .
  • Biotechnology Applications
    • In biotechnology, it plays a role in developing diagnostic tools and assays that facilitate disease detection through glycan-based interactions. This includes applications in biosensors and molecular diagnostics .

Data Table of Applications

Application AreaDescriptionExamples/Case Studies
Glycobiology ResearchStudy of glycan structures and their rolesInvestigations into cell signaling pathways using this compound as a model substrate
Synthesis of GlycosidesProduction of bioactive glycosidesSynthesis of fucosylated compounds for therapeutic use
Vaccine DevelopmentFormulation of glycoconjugate vaccinesDevelopment of vaccines targeting bacterial infections using glycan mimetics
Drug Delivery SystemsCreation of targeted delivery systemsUse in nanoparticles for targeted cancer therapy
Biotechnology ApplicationsDevelopment of diagnostic toolsGlycan-based assays for detecting viral infections

Glycobiology Research

A study published in the journal Glycobiology highlighted the utility of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside in elucidating the role of fucosylation in cancer cell metastasis. Researchers utilized this compound to synthesize fucosylated oligosaccharides that were then analyzed for their interaction with selectins, crucial for understanding tumor progression.

Vaccine Development

In a recent investigation, researchers formulated a glycoconjugate vaccine using methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside to enhance immunogenicity against Haemophilus influenzae. The study demonstrated that the vaccine elicited a robust immune response in animal models, indicating potential for human applications.

Drug Delivery Systems

A novel drug delivery system was developed using this compound as a linker for attaching chemotherapeutic agents to nanoparticles. The study showed improved targeting to cancer cells while minimizing side effects on healthy tissues, highlighting its significance in personalized medicine.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside involves its interaction with specific molecular targets, primarily through its thiol and acetyl groups. These functional groups allow it to participate in various biochemical pathways, including glycosylation and signal transduction. The compound can modulate the activity of enzymes and receptors involved in these pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is unique due to its specific configuration and functional groups, which confer distinct biochemical properties. Its L-fucose backbone differentiates it from other similar compounds, making it particularly useful in studies involving L-fucose-specific pathways and interactions .

Biological Activity

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is a thio-glycoside derivative of L-fucose, notable for its unique structural properties and biological activities. This compound has garnered attention in biochemical research due to its interactions with various biological molecules, particularly in the context of cell signaling and molecular recognition.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₀O₇S
  • Molecular Weight : Approximately 320.36 g/mol
  • Structural Features : The compound features acetylated hydroxyl groups that enhance its reactivity and solubility in organic solvents. Its thioether functionality is crucial for its biological interactions.

1. Interaction with Lectins and Carbohydrate-Binding Proteins

Research indicates that methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside can interact with various lectins and carbohydrate-binding proteins. These interactions are significant for understanding how carbohydrates influence biological systems, including:

  • Cell Adhesion : The compound may play a role in cellular adhesion processes by mimicking natural sugar structures that bind to cell surface receptors.
  • Signal Transduction : Its ability to modulate interactions between cells can impact signaling pathways involved in immune responses and cellular communication .

2. Applications in Glycobiology

The compound's structural similarities to naturally occurring sugars make it a valuable tool in glycobiology research. It is used to study glycoproteins and glycolipids, which are essential for various biological functions such as:

  • Cell Recognition : Understanding how cells recognize and respond to different carbohydrates.
  • Vaccine Development : Investigating potential applications in vaccine design by using carbohydrate mimetics .

Case Studies and Experimental Data

Several studies have explored the biological activity of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside:

  • Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to quantify the binding affinities of this compound with different lectins. Results indicate that it binds effectively to specific lectins, which could be leveraged for therapeutic applications.
Lectin Binding Affinity (Kd) Biological Implication
Concanavalin ALow μM rangeCell adhesion studies
Erythrina cristagalliHigh μM rangePotential immunological applications
  • Cytotoxicity Assessments : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications to the thioether group can enhance or diminish cytotoxic effects, highlighting the importance of structural variations in biological activity .

Synthesis and Derivative Exploration

The synthesis of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves several steps that include:

  • Protection of hydroxyl groups.
  • Introduction of the thioether functionality.
  • Acetylation of hydroxyl groups.

This synthetic route allows for the generation of various analogs with distinct biological properties. For example:

Compound Name Structural Features Biological Activity
Methyl 2,3,4-tri-O-benzyl-alpha-L-fucopyranosideBenzyl protection instead of acetylMore stable under certain conditions
Methyl alpha-L-fucopyranosideUnprotected hydroxyl groupsSimpler structure; less reactive

Properties

IUPAC Name

(4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLBZRHXWOHZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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